5-(4-Fluorophenyl)-2,7-bis(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
5-(4-fluorophenyl)-2,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine: is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional fluorine and trifluoromethyl substituents. The unique structure of this compound makes it of significant interest in various fields of scientific research, particularly in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions:
The synthesis of 5-(4-fluorophenyl)-2,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with 2,7-bis(trifluoromethyl)pyrimidine-4,6-dione under acidic conditions to yield the desired triazolopyrimidine compound .
Industrial Production Methods:
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvent systems, and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining high purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially yielding dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products Formed:
The major products formed from these reactions include various substituted triazolopyrimidine derivatives, which can exhibit different physical and chemical properties depending on the nature of the substituents introduced .
Scientific Research Applications
Chemistry:
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .
Biology:
In biological research, 5-(4-fluorophenyl)-2,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine has been studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of certain bacteria and fungi makes it a promising candidate for the development of new antibiotics .
Medicine:
In medicinal chemistry, this compound has shown potential as an anticancer agent. Its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation has been the subject of extensive research .
Industry:
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique electronic and structural properties .
Mechanism of Action
The mechanism of action of 5-(4-fluorophenyl)-2,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. In biological systems, it has been shown to inhibit the activity of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine biosynthesis. This inhibition disrupts the production of nucleotides, leading to the suppression of cell proliferation . Additionally, the compound can interact with other enzymes and receptors, modulating various signaling pathways and exerting its biological effects .
Comparison with Similar Compounds
- 3-(trifluoromethyl)-1,2,4-triazolo[4,3-a]pyrazine
- 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine
- benzo[f]pyrimido[1,2-d][1,2,3]triazolo[1,5-a][1,4]diazepinone
Comparison:
Compared to these similar compounds, 5-(4-fluorophenyl)-2,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine exhibits unique properties due to the presence of both fluorine and trifluoromethyl groups. These substituents enhance the compound’s stability, lipophilicity, and ability to interact with biological targets. Additionally, the specific arrangement of the triazole and pyrimidine rings contributes to its distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C13H5F7N4 |
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Molecular Weight |
350.19 g/mol |
IUPAC Name |
5-(4-fluorophenyl)-2,7-bis(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C13H5F7N4/c14-7-3-1-6(2-4-7)8-5-9(12(15,16)17)24-11(21-8)22-10(23-24)13(18,19)20/h1-5H |
InChI Key |
MGFNXEMEBGEHBC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=NC(=NN3C(=C2)C(F)(F)F)C(F)(F)F)F |
Origin of Product |
United States |
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